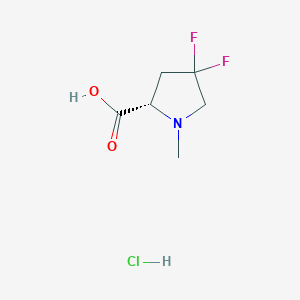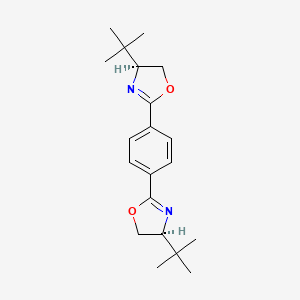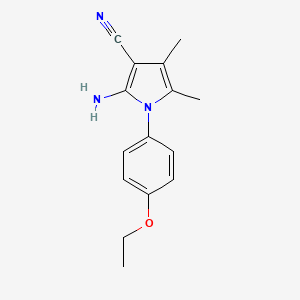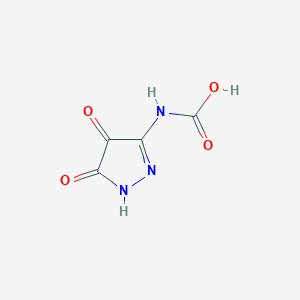![molecular formula C9H8ClNOS B12874473 2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B12874473.png)
2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole is a chemical compound with the molecular formula C9H8ClNOS It is a derivative of benzo[d]oxazole, featuring a chloromethyl group at the second position and a methylthio group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole typically involves the chloromethylation of 4-(methylthio)benzo[d]oxazole. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, although specific conditions and reagents depend on the desired product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile (CH3CN).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzo[d]oxazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzo[d]oxazole derivatives.
科学的研究の応用
2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. The methylthio group can undergo metabolic transformations, influencing the compound’s pharmacokinetics and pharmacodynamics.
類似化合物との比較
Similar Compounds
2-(Methylthio)benzo[d]oxazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)benzo[d]oxazole: Lacks the methylthio group, affecting its oxidation and reduction behavior.
4-(Methylthio)benzo[d]oxazole: Lacks the chloromethyl group, limiting its use in alkylation reactions.
Uniqueness
2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole is unique due to the presence of both chloromethyl and methylthio groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H8ClNOS |
|---|---|
分子量 |
213.68 g/mol |
IUPAC名 |
2-(chloromethyl)-4-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8ClNOS/c1-13-7-4-2-3-6-9(7)11-8(5-10)12-6/h2-4H,5H2,1H3 |
InChIキー |
XBHNCZXHKIRXIZ-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC2=C1N=C(O2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)


![N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine](/img/structure/B12874411.png)
![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)




![Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12874445.png)


![2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole](/img/structure/B12874469.png)

